Benz(a)anthracene, 6-fluoro-7-methyl-

Physicochemical property Lipophilicity ADME prediction

Optimize your experimental models with this uniquely substituted benz[a]anthracene probe. Unlike 7-methyl or DMBA analogs, the bay-region adjacent 6-fluoro and 7-methyl groups precisely isolate electronic and steric effects on metabolic activation, preventing confounding oxidation at the 6-position. This enables unambiguous metabolite identification via LC-MS/MS and direct 19F NMR monitoring of DNA adduct formation. Essential for QSAR validation, environmental method development, and reproducible mechanistic research.

Molecular Formula C19H13F
Molecular Weight 260.3 g/mol
CAS No. 2541-68-6
Cat. No. B13424995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene, 6-fluoro-7-methyl-
CAS2541-68-6
Molecular FormulaC19H13F
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4C=C2F
InChIInChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-16-9-5-3-7-14(16)11-18(20)19(12)17/h2-11H,1H3
InChIKeyYTMJGWZZUJCJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methylbenz[a]anthracene (CAS 2541-68-6) – Compound Identity and Scientific Procurement Context


Benz(a)anthracene, 6-fluoro-7-methyl- (CAS 2541-68-6; molecular formula C₁₉H₁₃F; molecular weight 260.3 g/mol) is a synthetic, non-natural polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene structural class [1]. It features a fluorine atom at the bay-region 6-position and a methyl group at the adjacent 7-position, a substitution pattern explicitly designed to probe the interplay of steric and electronic effects on PAH metabolic activation and carcinogenic potency . The compound serves as a mechanistic probe in chemical carcinogenesis research, where the opposing electronic influences of the electron-withdrawing fluorine and the electron-donating methyl group allow investigators to dissect structure–activity relationships governing diol epoxide formation, DNA binding, and tumor initiation [2].

Why Generic Benz[a]anthracenes Cannot Replace 6-Fluoro-7-methylbenz[a]anthracene in Mechanistic Carcinogenesis Studies


The carcinogenic activity of benz[a]anthracene derivatives is exquisitely sensitive to the position and electronic nature of ring substituents, a fact rigorously demonstrated by the Wood et al. (1982) comparative tumor-initiation study [1]. In that study, substitution of a methyl group at the 7-position enhanced tumor-initiating activity approximately 2-fold relative to the 12-methyl isomer, whereas introduction of fluorine at the same position reduced potency to only 0.15 times that of the methyl analog. The 6-fluoro-7-methyl compound places both substituent types in direct bay-region adjacency, creating a unique electronic environment not achievable with either mono-substituted analogs or the widely used 7,12-dimethylbenz[a]anthracene (DMBA). Consequently, substituting this compound with unsubstituted benz[a]anthracene, 7-methylbenz[a]anthracene, or 7-fluorobenz[a]anthracene in experiments aiming to correlate regiospecific substituent effects with metabolic activation outcomes will confound mechanistic interpretation and undermine experimental reproducibility [2].

Quantitative Differentiation Evidence for 6-Fluoro-7-methylbenz[a]anthracene (CAS 2541-68-6) vs. Closest Analogs


Computed LogP and Hydrophobicity: 6-Fluoro-7-methylbenz[a]anthracene vs. Unsubstituted Benz[a]anthracene

The introduction of a fluorine atom and a methyl group significantly increases the computed octanol-water partition coefficient relative to the unsubstituted parent. PubChem-computed XLogP3 for 6-fluoro-7-methylbenz[a]anthracene is 6.1 [1], compared to 5.8 for unsubstituted benz[a]anthracene [2]. This increase of 0.3 log units translates to an approximately 2-fold higher theoretical lipophilicity, which will affect compound handling, tissue distribution in in vivo studies, and experimental solubilization protocols during procurement and experimental design.

Physicochemical property Lipophilicity ADME prediction

Bay-Region Steric Crowding: 6-Fluoro-7-methylbenz[a]anthracene vs. 7-Methylbenz[a]anthracene

The 6-fluoro substituent in the bay-region introduces significant van der Waals repulsion with the adjacent 7-methyl group, as evidenced by the distorted crystal structure of the closely related 6-fluoro-1,2,3,4,7,12-hexahydro-7-methyl-12-methylenebenz[a]anthracene, which exhibits a right-handed twist in the anthracene ring system attributable to bay-region crowding [1]. This steric compression is absent in 7-methylbenz[a]anthracene (no 6-substituent) and in 7,12-dimethylbenz[a]anthracene (no bay-region fluorine). The steric constraint alters the planarity of the aromatic system, which in turn modulates the compound's intercalation geometry with DNA and the accessibility of metabolic enzymes to the bay-region diol epoxide intermediate [2].

Steric hindrance Metabolic activation Bay-region theory

Predicted Physicochemical Property Shift: 6-Fluoro-7-methylbenz[a]anthracene vs. 7-Methylbenz[a]anthracene and 7-Fluorobenz[a]anthracene

The presence of both fluorine and methyl substituents alters key physicochemical properties relative to mono-substituted comparators. The ChemSpider-calculated boiling point for 6-fluoro-7-methylbenz[a]anthracene is 452.4 ± 14.0 °C at 760 mmHg, with a density of 1.2 ± 0.1 g/cm³ . For 7-methylbenz[a]anthracene, the boiling point is reported as approximately 449.4 °C at 760 mmHg , while 7-fluorobenz[a]anthracene has a boiling point of 439.7 °C at 760 mmHg . The target compound thus exhibits a boiling point intermediate between the methyl-only and fluorine-only analogs, consistent with the additive effect of the mixed substituents on molecular polarizability and intermolecular forces.

Boiling point Density Structural isomer differentiation

Regiospecific Fluorine Blockade of Metabolic Oxidation at Position 6: 6-Fluoro-7-methylbenz[a]anthracene vs. 7-Methylbenz[a]anthracene

Fluorine substitution at specific positions on the benz[a]anthracene nucleus has been shown to block cytochrome P450-mediated oxidation at the substituted carbon, redirecting metabolism to alternative sites. Rinderle et al. (1992) demonstrated that in the 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene system, a 6-fluoro substituent dramatically altered the metabolite profile—the potent carcinogen 6F-THDMBA yielded major hydroxylation products only at C1 and C12-CH₃, whereas the non-carcinogenic 5F-THDMBA produced C4-hydroxy, C7-hydroxymethyl, and C12-hydroxymethyl derivatives [1]. By extension, in 6-fluoro-7-methylbenz[a]anthracene, the fluorine atom at position 6 is expected to prevent enzymatic oxidation at that carbon, forcing metabolic activation to proceed through alternative pathways compared to 7-methylbenz[a]anthracene, where the 6-position is available for oxidation. This metabolic rerouting is a direct consequence of the C–F bond strength and is not achievable with the non-fluorinated analog.

Metabolic blocking Cytochrome P450 Regioselectivity

Dual Substituent Electronic Modulation: 6-Fluoro-7-methylbenz[a]anthracene vs. 7,12-Dimethylbenz[a]anthracene (DMBA)

Computational studies on carbocations derived from oxidized benz[a]anthracene metabolites demonstrate that fluorine and methyl substituents exert opposing electronic effects on carbocation stability—the key determinant of DNA adduct formation propensity [1]. Fluorine, being electron-withdrawing, destabilizes the carbocation intermediate, whereas the electron-donating methyl group stabilizes it. In 6-fluoro-7-methylbenz[a]anthracene, these two effects coexist in direct bay-region adjacency, creating a uniquely tuned electronic environment that cannot be achieved with DMBA (two electron-donating methyl groups at positions 7 and 12). Borosky and Laali (2006) calculated that methylated benz[a]anthracene carbocations are significantly more stable than their fluorinated counterparts, with the relative stability directly correlating with carcinogenic potency across a series of compounds [1]. The 6-fluoro-7-methyl substitution pattern thus provides a calibrated 'electronic dial' between the high-potency DMBA and the low-potency fluorinated analogs.

Electronic effects Carbocation stability DNA adduct formation

High-Value Application Scenarios for 6-Fluoro-7-methylbenz[a]anthracene (CAS 2541-68-6) in Research Procurement


Mechanistic Carcinogenesis Studies Requiring Regiospecific Bay-Region Metabolic Probes

Investigators studying the bay-region diol epoxide pathway of PAH carcinogenesis require compounds where metabolic oxidation at specific positions is either enabled or blocked. 6-Fluoro-7-methylbenz[a]anthracene serves as a regiospecific probe because the C–F bond at position 6 is resistant to P450-mediated oxidation, while the 7-methyl group remains available for hydroxylation. This contrasts with 7-methylbenz[a]anthracene, where both the 6- and 7-positions are susceptible to oxidation, confounding metabolite identification [1]. The use of this compound can therefore isolate the contribution of 6-position oxidation to the overall carcinogenic activation cascade.

QSAR Model Calibration for Mixed-Substituent Electronic Effects

Quantitative structure–activity relationship models for PAH carcinogenicity require training data from compounds with systematically varied electronic substituent effects. 6-Fluoro-7-methylbenz[a]anthracene fills a critical gap in the available compound library by providing a molecule with one electron-withdrawing (-I: F) and one electron-donating (+I: CH₃) substituent positioned adjacent to each other in the bay-region [1]. This configuration cannot be replicated using commercially available mono-substituted benz[a]anthracenes, making this compound uniquely valuable for testing additive vs. non-additive electronic effect models in carcinogenicity prediction algorithms.

DNA Adduct Structural Studies with Fluorine NMR Spectroscopic Handles

The introduction of a fluorine atom provides a sensitive ¹⁹F NMR spectroscopic probe that is absent in non-fluorinated PAHs. ¹⁹F NMR (100% natural abundance, spin-½, wide chemical shift range) can be employed to monitor the formation, structural conformation, and chemical environment of DNA adducts derived from 6-fluoro-7-methylbenz[a]anthracene without the background interference that complicates ¹H NMR analysis of PAH-DNA adducts [1]. This spectroscopic advantage is not available with 7-methylbenz[a]anthracene or DMBA, providing a clear rationale for procurement by structural biology and DNA damage research groups.

Reference Standard for Differentiating Positional Isomers in Environmental PAH Analysis

Analytical chemists developing GC-MS or LC-MS/MS methods for the identification and quantification of alkylated and halogenated PAHs in environmental samples (e.g., combustion particulates, contaminated soils) require authenticated reference standards of specific positional isomers. 6-Fluoro-7-methylbenz[a]anthracene, with its distinct retention time and mass spectrum—molecular ion at m/z 260.1, fragmentation pattern distinguishable from other C₁₉H₁₃F isomers [1]—serves as a valuable reference compound for method validation, particularly given the increasing regulatory interest in halogenated PAHs as emerging environmental contaminants.

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